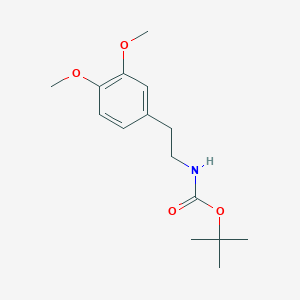![molecular formula C21H17ClN4O3S B289986 ethyl 2-[16-(4-chlorophenyl)-6-oxo-8-thia-3,4,5,10-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,9,11(15)-pentaen-5-yl]acetate](/img/structure/B289986.png)
ethyl 2-[16-(4-chlorophenyl)-6-oxo-8-thia-3,4,5,10-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,9,11(15)-pentaen-5-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [10-(4-chlorophenyl)-4-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-3-yl]acetate is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [10-(4-chlorophenyl)-4-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structure, followed by the introduction of the chlorophenyl group and the ethyl acetate moiety. Common reagents used in these reactions include various chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [10-(4-chlorophenyl)-4-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs of the original compound.
Aplicaciones Científicas De Investigación
Ethyl [10-(4-chlorophenyl)-4-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-3-yl]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl [10-(4-chlorophenyl)-4-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-3-yl]acetate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially leading to modulation of their activity and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl [10-(4-bromophenyl)-4-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-3-yl]acetate
- Ethyl [10-(4-fluorophenyl)-4-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-3-yl]acetate
Uniqueness
Ethyl [10-(4-chlorophenyl)-4-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-3-yl]acetate is unique due to the presence of the chlorophenyl group, which can influence its biological activity and chemical reactivity. This compound’s specific arrangement of heterocyclic rings also contributes to its distinct properties compared to similar compounds.
Propiedades
Fórmula molecular |
C21H17ClN4O3S |
|---|---|
Peso molecular |
440.9 g/mol |
Nombre IUPAC |
ethyl 2-[16-(4-chlorophenyl)-6-oxo-8-thia-3,4,5,10-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,9,11(15)-pentaen-5-yl]acetate |
InChI |
InChI=1S/C21H17ClN4O3S/c1-2-29-15(27)10-26-21(28)19-18(24-25-26)17-16(11-6-8-12(22)9-7-11)13-4-3-5-14(13)23-20(17)30-19/h6-9H,2-5,10H2,1H3 |
Clave InChI |
HBGDJOFPUDYMLA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C5=CC=C(C=C5)Cl)N=N1 |
SMILES canónico |
CCOC(=O)CN1C(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C5=CC=C(C=C5)Cl)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine](/img/structure/B289903.png)



![4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione](/img/structure/B289912.png)
![N,14,15-triphenyl-10-thia-2,8,12,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),3,5,7,11,13,15-heptaen-7-amine](/img/structure/B289913.png)
![1-[5-amino-13-(4-chlorophenyl)-6-imino-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-12-yl]ethanone](/img/structure/B289914.png)
![1-[11-(4-chlorophenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289915.png)
![13-phenyl-5-pyridin-2-yl-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B289917.png)
![9-(4-chlorophenyl)-14-(4-methoxyphenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B289918.png)
![1-[11-(4-methoxyphenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289920.png)
![1-[11-(4-chlorophenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289921.png)
![11-thiophen-2-yl-13-(trifluoromethyl)spiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,1'-cyclohexane]-6-one](/img/structure/B289924.png)
![11-thiophen-2-yl-13-(trifluoromethyl)spiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,1'-cyclopentane]-6-one](/img/structure/B289925.png)
